![molecular formula C16H25N3O5 B6297470 tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate CAS No. 2387594-88-7](/img/structure/B6297470.png)

tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

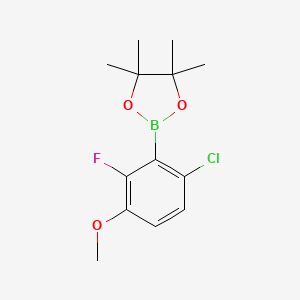

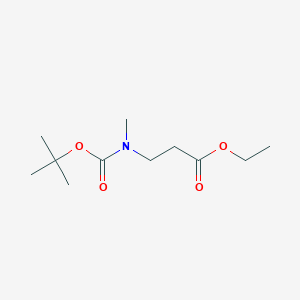

“tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate” is a chemical compound with the CAS Number: 2387594-88-7 and a molecular weight of 339.39 . It has a linear formula of C16H25N3O5 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Another method involves the addition of benzoyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, and reacting until complete . Then, di-tert-butyl carbonate is added and stirred for 0.5-1 hour, and hydrogen gas is passed through to remove the benzoyl group .Molecular Structure Analysis

The molecular structure of similar compounds often involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Chemical Reactions Analysis

The deprotection of N-Boc protected heteroarenes can be achieved via a proposed addition/elimination mechanism . This involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes .Wissenschaftliche Forschungsanwendungen

Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate has been used extensively in scientific research, particularly in the synthesis of biologically active compounds. This compound has been used as a reagent in the synthesis of a variety of compounds, including peptides, nucleosides, and heterocyclic compounds. This compound has also been used in the synthesis of a variety of small molecule drugs, such as antibiotics and anti-cancer drugs. More recently, this compound has been used in the synthesis of a variety of novel compounds, such as macrocycles, polymers, and other materials.

Wirkmechanismus

Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate serves as a versatile reagent in a variety of chemical transformations. In the presence of a base, such as potassium carbonate, this compound can be used to catalyze the condensation of two molecules to form a new compound. This compound can also be used to catalyze the alkylation of a molecule, wherein a carbon-carbon bond is formed between two molecules. In addition, this compound can be used to catalyze the formation of a variety of heterocyclic compounds.

Biochemical and Physiological Effects

This compound has been extensively studied for its potential biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-proliferative effects. Furthermore, this compound has been shown to have potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of cancer cell lines. Additionally, this compound has been shown to have potential anti-viral effects, as it has been shown to inhibit the replication of a variety of viruses, including HIV.

Vorteile Und Einschränkungen Für Laborexperimente

The use of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate in laboratory experiments has a number of advantages and limitations. One of the primary advantages of using this compound is its high reactivity, which allows for the rapid synthesis of a variety of compounds. Additionally, this compound is relatively easy to handle and store, as it is a stable reagent. However, this compound is also limited in its use, as it is not suitable for the synthesis of certain compounds, such as peptides and nucleosides. Furthermore, this compound is a relatively expensive reagent, which can limit its use in certain experiments.

Zukünftige Richtungen

The use of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate in scientific research is likely to continue to expand in the future. This compound has already been used in the synthesis of a variety of compounds, including peptides, nucleosides, and heterocyclic compounds. In the future, this compound may be used to synthesize a variety of novel compounds, such as macrocycles, polymers, and other materials. Additionally, this compound may be used to synthesize a variety of small molecule drugs, such as antibiotics and anti-cancer drugs. Furthermore, this compound may be used to synthesize a variety of novel materials, such as nanomaterials, for use in a variety of applications. Finally, this compound may be used to synthesize a variety of biologically active compounds, such as enzymes and hormones, for use in the treatment of various diseases.

Synthesemethoden

Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate can be synthesized via a variety of methods, including the reaction of tert-butyl alcohol and N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]chloride. This reaction proceeds in the presence of a base, such as potassium carbonate, and yields this compound as the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesired side products.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGPEINOIWBTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)